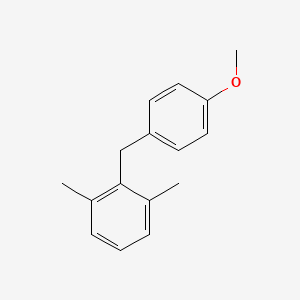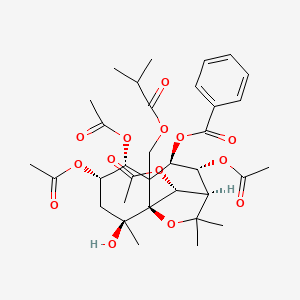
Magnesium;propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium propane is an organometallic compound that combines magnesium with propane. This compound is part of a broader class of organomagnesium compounds, which are known for their significant role in organic synthesis. These compounds are typically used as reagents in various chemical reactions due to their ability to form carbon-magnesium bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium propane typically involves the reaction of propane with magnesium metal. This process is often carried out in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF), which helps to stabilize the resulting organomagnesium compound. The reaction can be represented as follows:
C3H8+Mg→C3H7Mg
Industrial Production Methods
In industrial settings, the production of magnesium propane may involve more complex procedures, including the use of catalysts to enhance the reaction efficiency. The process often requires precise control of temperature and pressure to ensure the desired product is obtained with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium propane undergoes several types of chemical reactions, including:
Oxidation: Magnesium propane can be oxidized to form magnesium oxide and propane derivatives.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The compound can participate in substitution reactions where the propane group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium propane include halogens, acids, and other organometallic compounds. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving magnesium propane depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide and propane derivatives, while substitution reactions can produce a variety of organomagnesium compounds.
Aplicaciones Científicas De Investigación
Magnesium propane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing into the potential biological applications of magnesium propane, including its use in drug development.
Medicine: The compound’s reactivity makes it a candidate for use in the synthesis of pharmaceuticals.
Industry: Magnesium propane is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which magnesium propane exerts its effects involves the formation of carbon-magnesium bonds. These bonds are highly reactive and can participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to magnesium propane include other organomagnesium compounds such as:
- Magnesium ethane
- Magnesium butane
- Magnesium hexane
Uniqueness
Magnesium propane is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organomagnesium compounds, it offers distinct advantages in certain types of organic synthesis reactions, particularly those involving the formation of carbon-carbon bonds.
Propiedades
Número CAS |
3536-97-8 |
|---|---|
Fórmula molecular |
C6H14Mg |
Peso molecular |
110.48 g/mol |
Nombre IUPAC |
magnesium;propane |
InChI |
InChI=1S/2C3H7.Mg/c2*1-3-2;/h2*3H,1-2H3;/q2*-1;+2 |
Clave InChI |
DQZLQYHGCKLKGU-UHFFFAOYSA-N |
SMILES canónico |
C[CH-]C.C[CH-]C.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]cyclohexaneacetic acid](/img/structure/B14134481.png)
![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)


![4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14134514.png)
![8-fluoro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14134518.png)

![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-fluorobenzyl)-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-(3,4,5-trimethoxyphenyl)ethyl}acetamide](/img/structure/B14134532.png)
![11H-Benzo[b]xanthene-6,11,12-trione, 3-methoxy-](/img/structure/B14134542.png)
